molecular formula C18H22O B030845 Estra-1,3,5(10),16-tetraen-3-ol CAS No. 1150-90-9

Estra-1,3,5(10),16-tetraen-3-ol

Cat. No. B030845
CAS RN: 1150-90-9
M. Wt: 254.4 g/mol
InChI Key: CRMOMCHYBNOFIV-BDXSIMOUSA-N
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Description

Estra-1,3,5(10),16-tetraen-3-ol, more commonly known as estradiol, is a steroid hormone that is primarily responsible for the development and maintenance of female secondary sex characteristics. It is one of the most important hormones in the body and is essential for the regulation of the menstrual cycle, fertility, and pregnancy. Estradiol is also important for bone health, cardiovascular health, and mental health.

Scientific Research Applications

  • Synthesis of Derivatives and Reactivity Studies : It is used in the synthesis of various derivatives and for conducting reactivity studies (Ponsold & Prousa, 1986).

  • Induction of Enzymatic Activities : The compound induces hepatic microsomal epoxide hydrolase activity, enhancing soluble epoxide hydrolase activity towards different substrates, suggesting its potential role in biochemical pathways (Fändrich et al., 1995).

  • Key Ingredient in Synthesized Steroidal Spiroethers : It serves as a key ingredient in the creation of steroidal spiroethers, indicating its utility in the development of novel compounds (Singh & Christiansen, 1971).

  • Syntheses of Equilin and Equilenin : The compound has been used in novel total syntheses of equilin and equilenin, important for the study and development of synthetic steroid hormones (Stein et al., 1970).

  • Antimitotic and Anticancer Activity : Estra-1,3,5(10),16-tetraen-3-ol derivatives, such as ESE-15-ol, have shown promising in vitro biological activity as potential anticancer drugs, indicating their therapeutic applications (Stander et al., 2014).

  • Development of Radioligands : Its derivatives have been studied for their potential as estrogen receptor radioligands, suggesting applications in clinical imaging (Oliveira et al., 2006).

  • Studying Chemosensory Communications : The compound has been researched for its role in modulating human chemosensory perception, particularly in the context of gender-specific responses, offering insights into neuroendocrine factors in chemosensory communications (Chen et al., 2021).

Future Directions

There is ongoing research into the effects of Estra-1,3,5(10),16-tetraen-3-ol and other potential human pheromones. Future studies may focus on further elucidating the physiological and behavioral effects of these substances .

properties

IUPAC Name

(8S,9S,13R,14S)-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O/c1-18-9-2-3-17(18)16-6-4-12-11-13(19)5-7-14(12)15(16)8-10-18/h2,5,7,9,11,15-17,19H,3-4,6,8,10H2,1H3/t15-,16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMOMCHYBNOFIV-BDXSIMOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921587
Record name Estra-1(10),2,4,16-tetraen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1150-90-9
Record name Estra-1,3,5(10),16-tetraen-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5,(10),16-Estratetraen-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001150909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estra-1(10),2,4,16-tetraen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESTRATETRAENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QD0FTG3VT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does estratetraenol interact with the human body?

A: Research suggests that estratetraenol might be perceived through the olfactory system, potentially influencing brain activity. [, , , ] Studies using brain imaging techniques like positron emission tomography (PET) have shown that smelling estratetraenol can activate specific brain regions, including areas within the hypothalamus, amygdala, and piriform cortex, which are involved in processing social and emotional information. [, , , , , ] This activation appears to differ between sexes and sexual orientations, suggesting a potential role in processing sex-specific information. [, , , ]

Q2: Does estratetraenol directly bind to specific receptors?

A: The precise mechanisms of estratetraenol's action remain unclear. While it is structurally similar to estrogen, there is no conclusive evidence demonstrating its direct binding to estrogen receptors. [, ] Further research is needed to identify potential target receptors or signaling pathways involved in its effects.

Q3: Are there sex-specific differences in the perception or effects of estratetraenol?

A: Research suggests that the effects of estratetraenol may be sex-specific. Studies have reported that smelling estratetraenol can bias heterosexual males towards perceiving animated figures as more feminine, while having no significant effect on heterosexual females. [] Similarly, brain imaging studies have shown differences in hypothalamic activation patterns between men and women when exposed to estratetraenol. [, , , ]

Q4: Can oxytocin modulate the effects of estratetraenol?

A: Intriguingly, recent research indicates that the neuropeptide oxytocin might play a role in how humans perceive chemosignals like estratetraenol. A study found that intranasal administration of oxytocin modulated the decoding of estratetraenol in a dose-dependent and non-monotonic manner. [] This modulation was contingent upon the individual's social proficiency, highlighting the complex interplay between social context, neuroendocrine factors, and chemosensory perception. []

Q5: What is the molecular formula and weight of estratetraenol?

A5: The molecular formula of estratetraenol is C18H24O, and its molecular weight is 256.38 g/mol.

Q6: Are there specific analytical methods for detecting and quantifying estratetraenol?

A: Estratetraenol can be analyzed using various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). [] These methods allow for the separation, identification, and quantification of estratetraenol in complex biological samples.

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